molecular formula C7H4FN5O2 B12282065 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Cat. No.: B12282065
M. Wt: 209.14 g/mol
InChI Key: VRNHOEYFQWBLOV-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the fluoro and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole typically involves the reaction of 2-fluoro-4-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent such as water or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products

    Reduction: The major product is 5-(2-Amino-4-nitro-phenyl)-1H-tetrazole.

    Substitution: Depending on the nucleophile, products such as 5-(2-Fluoro-4-aminophenyl)-1H-tetrazole or 5-(2-Fluoro-4-thiolphenyl)-1H-tetrazole can be formed.

Scientific Research Applications

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to its target by forming strong interactions, such as hydrogen bonds or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-nitrophenyl)morpholine
  • 5-Fluoro-2-nitrobenzotrifluoride
  • 2-Fluoro-4-nitroaniline

Uniqueness

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the fluoro and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-fluoro-4-nitrophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN5O2/c8-6-3-4(13(14)15)1-2-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHOEYFQWBLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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